molecular formula C21H17N3O2S2 B2822105 N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-55-4

N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No.: B2822105
CAS No.: 477888-55-4
M. Wt: 407.51
InChI Key: BLFNKEOBSOJJCO-UHFFFAOYSA-N
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Description

N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide: is a complex organic compound that features a combination of thienyl and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrimidinyl intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and amide bond formation. Common reagents used in these reactions include thionyl chloride, pyrimidine derivatives, and phenoxyacetyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the process to minimize waste and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thienyl and pyrimidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide
  • 4-Methoxyphenethylamine
  • Bromomethyl methyl ether

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of thienyl and pyrimidinyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c25-20(23-13-17-3-1-11-27-17)14-26-16-7-5-15(6-8-16)21-22-10-9-18(24-21)19-4-2-12-28-19/h1-12H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFNKEOBSOJJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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